Product packaging for Bicuculline(-) methiodide(Cat. No.:)

Bicuculline(-) methiodide

Cat. No.: B7790831
M. Wt: 509.3 g/mol
InChI Key: HKJKCPKPSSVUHY-HMEPSURWSA-M
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Description

Bicuculline(-) methiodide is a useful research compound. Its molecular formula is C21H20INO6 and its molecular weight is 509.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20INO6 B7790831 Bicuculline(-) methiodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJKCPKPSSVUHY-HMEPSURWSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@H]1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Bicuculline As a Gaba Antagonist

The journey of bicuculline (B1666979) as a key player in neuroscience began with its identification as a convulsant alkaloid. nih.gov A significant breakthrough occurred in 1970 when researchers first demonstrated its action as an antagonist of GABA receptors. nih.gov This discovery was crucial as it provided "decisive pharmacological evidence" that GABA was indeed a major inhibitory neurotransmitter in the mammalian central nervous system. nih.gov Prior to this, the role of GABA as a neurotransmitter was a subject of debate. nih.gov The introduction of bicuculline as a selective antagonist for what would become known as GABAA receptors provided a vital tool for distinguishing GABA-mediated inhibition from that of other neurotransmitters like glycine (B1666218). nih.gov

Initially, the use of bicuculline was hampered by its instability and low water solubility. This led to the synthesis of its quaternary salts, such as bicuculline methiodide, which are significantly more stable and water-soluble, while retaining similar potency as a GABA antagonist. nih.gov These properties made the methiodide salt a more practical and widely used tool in experimental settings. nih.gov

Significance of Bicuculline Methiodide As a Pharmacological Tool in Central Nervous System Studies

Bicuculline (B1666979) methiodide has established itself as an indispensable pharmacological tool for investigating a wide array of processes within the central nervous system. ontosight.aimarketresearchintellect.com Its primary mechanism of action is the competitive inhibition of GABA binding to GABAA receptors, thereby blocking the inhibitory effects of GABA and leading to increased neuronal excitability. ontosight.aisigmaaldrich.com This action has made it instrumental in several key areas of research:

Synaptic Transmission and Neuronal Excitability: By blocking GABAergic inhibition, bicuculline methiodide allows researchers to isolate and study excitatory postsynaptic potentials (EPSCs), providing a clearer understanding of the balance between excitation and inhibition in the brain. ontosight.aimarketresearchintellect.comhellobio.com

Epilepsy Research: The compound's ability to induce convulsions makes it a valuable tool in creating experimental models of epilepsy. ontosight.ai These models are crucial for studying seizure mechanisms and for the preclinical screening and development of new antiepileptic drugs. ontosight.aimarketresearchintellect.com

Neuropharmacology: It is widely used to study the functional roles of GABAA receptors in various brain regions and their involvement in different physiological and behavioral processes. ontosight.aimarketresearchintellect.com For instance, it has been used to investigate the role of GABAergic signaling in conditions like anxiety and in the regulation of hormone secretion. marketresearchintellect.comfrontiersin.org

However, it is important to note that research has also revealed non-GABAergic effects of bicuculline methiodide, such as actions on calcium-dependent potassium channels, which necessitates careful interpretation of experimental results. rndsystems.comtocris.comphysiology.org

Evolution of Research Interests in Bicuculline Methiodide and Gaba Receptor Subclasses

GABAA Receptor Antagonism by Bicuculline Methiodide

Bicuculline methiodide is a potent and selective antagonist of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system. scbt.com Its antagonistic properties are multifaceted, involving competitive blockade, interactions with the orthosteric binding site, and negative allosteric modulation.

Competitive Blockade of GABAA Receptor-Mediated Currents

Bicuculline methiodide acts as a competitive antagonist at GABAA receptors, meaning it directly competes with the endogenous ligand, gamma-aminobutyric acid (GABA), for binding to the receptor. hellobio.comhellobio.comhellobio.com By displacing GABA from its binding site, bicuculline methiodide prevents the receptor from activating and mediating its inhibitory effects. hellobio.comhellobio.comhellobio.com This results in a reversible and competitive blockade of GABAA receptor-mediated currents. hellobio.comhellobio.comhellobio.com

This competitive antagonism has been demonstrated in various experimental settings. For instance, in whole-cell voltage-clamp recordings from mouse prelimbic cortex neurons, bicuculline methiodide effectively reduces both spontaneous and evoked inhibitory postsynaptic currents (IPSCs). hellobio.com Similarly, in human embryo kidney (HEK) cells expressing GABAA receptors, bicuculline methiodide has been shown to fully suppress the chloride current generated by the application of GABA. tocris.com Studies on neonatal cortical neurons have also confirmed that bicuculline methiodide blocks GABA-induced currents, indicating its effectiveness in antagonizing GABAA receptors during early development. physiology.org

Experimental SystemObservationReference
Mouse Prelimbic Cortex NeuronsReduction of spontaneous and evoked IPSCs. hellobio.com
HEK Cells (expressing GABAA receptors)Complete suppression of GABA-induced chloride current. tocris.com
Neonatal Cortical NeuronsBlockade of GABA-induced currents. physiology.org

Orthosteric Binding Site Interactions of Bicuculline Methiodide

The competitive antagonism of bicuculline methiodide stems from its interaction with the orthosteric binding site of the GABAA receptor. nih.govdundee.ac.uk This binding site is located at the interface between two subunits of the pentameric ligand-gated ion channel. nih.govdundee.ac.uk Specifically, it is formed by three loops (A-C) from the principal (+) subunit and four loops (D-G) from the complementary (-) subunit. nih.govdundee.ac.uk

While bicuculline is a competitive antagonist for GABA, its larger molecular size allows it to interact with additional sites beyond the immediate GABA binding pocket within the orthosteric site. nih.gov These extended interactions are thought to stabilize the receptor in a closed, non-conducting state. nih.gov The cationic nitrogen and the lactone/ester functional group of bicuculline are crucial for its interaction with the orthosteric site, while its two aromatic rings are believed to engage with these additional sites, contributing to its antagonistic activity. nih.gov

Mutational studies have further elucidated the specific residues involved in this interaction. For example, a mutation of phenylalanine to leucine (B10760876) at position 64 in the α1 subunit of recombinant GABAA receptors significantly decreases the affinity of bicuculline methiodide, highlighting the importance of this residue in the binding pocket. nih.gov

Negative Allosteric Inhibition of GABAA Receptor Channel Opening by Bicuculline Methiodide

In addition to its competitive antagonism, bicuculline methiodide also functions as a negative allosteric inhibitor of the GABAA receptor. hellobio.comhellobio.comhellobio.com This means that it can inhibit receptor function without directly competing with the agonist at the binding site. This is particularly evident in the case of receptor activation by anesthetic agents like alphaxalone and pentobarbital. jneurosci.orgnih.gov

Differential Affinities for Low-Affinity GABA Receptor Sites by Bicuculline Methiodide

The GABAA receptor exists in different conformational states with varying affinities for agonists and antagonists. Research has revealed that bicuculline has a higher affinity for the low-affinity state of the GABA receptor. nih.gov This is in contrast to GABA agonists, which preferentially bind to the high-affinity state of the receptor. nih.gov

Studies using radiolabeled bicuculline methochloride ([3H]BMC), a related quaternary salt, have shown that it selectively labels low-affinity GABA receptor sites. nih.gov The binding of [3H]BMC is enhanced by certain anions like chloride, iodide, and thiocyanate. nih.gov This differential affinity, along with the opposing effects of various treatments on agonist and antagonist binding, supports the model of distinct agonist- and antagonist-preferring states of the GABA receptor. nih.gov This property allows bicuculline methiodide and its analogs to be valuable tools for probing the different conformational and functional states of the GABAA receptor.

Non-GABAA Receptor Interactions of Bicuculline Methiodide

While primarily known for its action on GABAA receptors, bicuculline methiodide also interacts with other ion channels, most notably the small-conductance calcium-activated potassium (SK) channels. tocris.comrndsystems.commedchemexpress.com

Modulation of Small-Conductance Calcium-Activated Potassium (SK) Channels by Bicuculline Methiodide

Bicuculline methiodide has been shown to block SK channels, which are responsible for the afterhyperpolarization (AHP) that follows an action potential in many neurons. medchemexpress.comjneurosci.orgphysiology.org This blockade of SK channels can have significant effects on neuronal firing patterns.

For instance, in dopamine (B1211576) neurons of the ventral tegmental area, bicuculline methiodide potentiates N-methyl-D-aspartate (NMDA)-dependent burst firing by blocking apamin-sensitive Ca2+-activated K+ currents. medchemexpress.com Apamin is a specific blocker of SK channels, and the similar effect of bicuculline methiodide suggests a shared mechanism of action. medchemexpress.comjneurosci.orgphysiology.org By reducing the AHP, bicuculline methiodide can increase neuronal excitability and facilitate burst firing. medchemexpress.com

Influence on Acetylcholinesterase by Bicuculline Methiodide

Beyond its receptor-antagonist activities, bicuculline methiodide has been reported to exhibit inhibitory effects on acetylcholinesterase (AChE). scispace.comhellobio.comresearchgate.net AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby terminating its action at the synapse.

Promiscuous Antagonism of Other Pentameric Ligand-Gated Ion Channels by Bicuculline Methiodide

Bicuculline methiodide is known for its "promiscuous" activity, meaning it can interact with and antagonize several different types of pentameric ligand-gated ion channels (pLGICs) beyond its primary target, the GABAA receptor. nih.govdundee.ac.uk This promiscuity is attributed to the plasticity of the binding sites on these receptors and the ability of the semi-rigid bicuculline molecule to adopt different orientations. nih.govdundee.ac.uk

Bicuculline methiodide acts as a competitive antagonist at glycine (B1666218) receptors (GlyRs), another major class of inhibitory pLGICs in the central nervous system. nih.govdundee.ac.uknih.gov Studies have shown that bicuculline can inhibit glycine-induced currents in retinal amacrine and ganglion cells. physiology.org The antagonism is competitive, as it can be overcome by high concentrations of glycine. physiology.org

The sensitivity of GlyRs to bicuculline is influenced by their subunit composition. Receptors containing the α2 subunit are more effectively antagonized by bicuculline. cambridge.org Conversely, the inclusion of β subunits can increase the potency of bicuculline. cambridge.org This makes bicuculline a less selective tool for discriminating between GABA and glycine receptor-mediated inhibition. cambridge.org

Bicuculline methiodide also affects the function of 5-hydroxytryptamine type 3 (5-HT3) receptors, which are excitatory pLGICs. nih.govdundee.ac.uknih.gov The 5-HT3 receptor is a cation-selective ion channel that mediates rapid neuronal depolarization upon binding serotonin. wikipedia.org The ability of bicuculline to antagonize 5-HT3 receptors further illustrates its broad-spectrum activity across the pLGIC superfamily. nih.govdundee.ac.uk This cross-reactivity highlights the structural similarities within the ligand-binding domains of these different receptor families.

Ligand Binding Kinetics and Receptor Conformational Dynamics in the Presence of Bicuculline Methiodide

The interaction of bicuculline methiodide with its target receptors involves specific binding kinetics and can influence the conformational state of the receptor. Studies using radiolabeled ligands have provided insights into these processes.

The binding of [3H]bicuculline methochloride ([3H]BMC), a related salt, to brain membranes has been characterized. researchgate.netnih.gov This binding is to a single class of sites with a dissociation constant (KD) in the nanomolar range. researchgate.netnih.gov Notably, [3H]BMC appears to have a higher affinity for antagonist-preferring states of the GABAA receptor, while agonists have a higher affinity for slowly dissociating, high-affinity sites. researchgate.netnih.gov This suggests that [3H]BMC may preferentially label low-affinity GABAA receptor agonist sites. researchgate.netnih.gov

Pretreatment of cortical membranes with bicuculline methiodide (BCM) has been shown to alter the kinetics of subsequent [3H]GABA binding. nih.gov Specifically, BCM pretreatment leads to a decrease in both the association (ON) and dissociation (OFF) rates of [3H]GABA binding. nih.gov This effect is observed for both the rapid and slower phases of binding, which are attributed to different affinity states of the receptor. nih.gov

The decrease in the association rate of GABA binding was found to be independent of the GABA concentration. nih.gov This finding suggests that the rate-limiting step in this process is the dissociation of the pre-bound BCM from the receptor. nih.gov The half-life for the dissociation of bound BCM was determined to be 35 minutes. nih.gov These kinetic studies indicate that bicuculline methiodide can induce a conformational state of the receptor that is slow to bind and unbind GABA.

Modulation of Inhibitory Postsynaptic Currents (IPSCs) by Bicuculline Methiodide

Bicuculline methiodide is a competitive antagonist of GABAA receptors, meaning it binds to the same site as GABA but does not activate the receptor, thereby blocking the inhibitory effects of GABA. adipogen.comnih.gov This action is fundamental to its effects on inhibitory postsynaptic currents (IPSCs), which are critical for regulating neuronal activity.

Inhibition of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) by Bicuculline Methiodide

Spontaneous inhibitory postsynaptic currents (sIPSCs) represent the baseline level of inhibitory synaptic transmission in a neuronal network. Studies have consistently demonstrated that bicuculline methiodide effectively blocks these spontaneous currents.

In whole-cell voltage-clamp recordings from various neuronal populations, including those in the medial preoptic area, hippocampus, and cultured cortical neurons, the application of bicuculline methiodide leads to a reversible blockade of sIPSCs. hellobio.comnih.govpnas.org For instance, in supraoptic magnocellular neurosecretory cells, bicuculline completely abolished all IPSCs without affecting the frequency or amplitude of excitatory postsynaptic currents (EPSCs). jneurosci.org This selective action on GABAA receptor-mediated currents underscores its utility in isolating and studying excitatory neurotransmission. adipogen.com

The blockade of sIPSCs by bicuculline methiodide is a key mechanism through which it increases neuronal excitability. By removing the tonic, ongoing inhibition provided by sIPSCs, neurons are more susceptible to depolarization and firing action potentials.

Inhibition of Evoked Inhibitory Postsynaptic Currents (eIPSCs) by Bicuculline Methiodide

Evoked inhibitory postsynaptic currents (eIPSCs) are generated in response to the electrical stimulation of inhibitory pathways. Similar to its effect on sIPSCs, bicuculline methiodide effectively inhibits eIPSCs.

In studies on layer V neurons of the mouse prelimbic cortex, bicuculline methiodide was shown to reduce and eventually block eIPSCs elicited by stimulation of layers II/III. hellobio.com Likewise, in the dentate gyrus, IPSCs generated by perforant path stimulation were identified as GABAA-mediated through their blockade by bicuculline methiodide. nih.gov The inhibition of eIPSCs by bicuculline methiodide is a direct consequence of its antagonist action at postsynaptic GABAA receptors, preventing the hyperpolarizing or shunting effect of synaptically released GABA. Research in rat sensorimotor cortex has shown that bath application of bicuculline methiodide reversibly attenuates eIPSCs. stanford.edu

Distinct Effects of Bicuculline Methiodide on Tonic Versus Quantal IPSCs

The inhibitory action of GABA is not limited to the brief, transient events of synaptic transmission (quantal IPSCs). There is also a persistent, low-level activation of extrasynaptic GABAA receptors by ambient GABA in the extracellular space, which generates a "tonic" inhibitory current. Bicuculline methiodide has been instrumental in distinguishing between these two forms of inhibition.

Effects of Bicuculline Methiodide on Excitatory Postsynaptic Potentials (EPSPs) and Currents (EPSCs)

While bicuculline methiodide's primary action is on inhibitory currents, its application invariably leads to significant changes in excitatory postsynaptic potentials (EPSPs) and currents (EPSCs). This is largely an indirect effect resulting from the disinhibition of neuronal circuits.

By blocking GABAA receptor-mediated inhibition, bicuculline methiodide is widely used to pharmacologically isolate and study glutamate receptor-mediated excitatory currents. adipogen.comphysiology.org In many experimental setups, researchers apply bicuculline methiodide to eliminate IPSCs, thereby allowing for a clearer recording and analysis of EPSCs. pnas.orgresearchgate.net For example, in studies of lumbosacral parasympathetic preganglionic neurons, bicuculline methiodide was used in conjunction with the glycine receptor antagonist strychnine (B123637) to block all major inhibitory pathways, enabling the detailed characterization of evoked EPSCs. physiology.org

The removal of inhibition can unmask or enhance excitatory responses. In some cases, what was previously an inhibitory response can be converted into an excitation following the application of bicuculline methiodide. jneurosci.org However, it is important to note that bicuculline methiodide itself does not directly enhance excitatory transmission; rather, it shifts the balance of excitation and inhibition in favor of excitation.

Regulation of Neuronal Excitability and Firing Patterns by Bicuculline Methiodide

The net effect of blocking GABAergic inhibition with bicuculline methiodide is a significant increase in neuronal excitability and a dramatic alteration of firing patterns.

Increased Neuronal Firing Rates in Response to Bicuculline Methiodide

By antagonizing GABAA receptors, bicuculline methiodide removes a major brake on neuronal firing. This disinhibition leads to an increase in the spontaneous firing rate of neurons. jneurosci.org In various brain regions, including the locus coeruleus and suprachiasmatic nucleus, the application of bicuculline methiodide has been shown to increase neuronal discharge rates. jneurosci.orgphysiology.org

The increase in firing rate can be substantial and can lead to the generation of epileptiform activity. In hippocampal slices, for instance, bicuculline methiodide can transform normal synaptic responses into long-lasting paroxysmal depolarizations characterized by repetitive action potentials. nih.gov Studies on patterned neuronal networks have also shown that bicuculline methiodide can cause a marked increase in spontaneous spike rate and burst duration in a subset of neurons. nih.gov However, the effect on firing rate is not always a simple increase. In some contexts, such as in the prefrontal cortex during working memory tasks, bicuculline methiodide has been observed to elevate the firing rate to nonpreferred stimuli, thereby reducing the signal-to-noise ratio of neuronal coding. jneurosci.org

Interactive Data Table: Effects of Bicuculline Methiodide on Neuronal Activity

ParameterEffect of Bicuculline MethiodideNeuronal System StudiedReference
Spontaneous IPSCs (sIPSCs)Inhibition/BlockadeCultured rat cortical neurons hellobio.com
Evoked IPSCs (eIPSCs)Inhibition/BlockadeMouse prelimbic cortex hellobio.com
Tonic Inhibitory CurrentInhibition/BlockadeMouse hippocampal CA1 pyramidal neurons nih.gov
Excitatory Postsynaptic Currents (EPSCs)Indirectly enhanced/isolatedRat lumbosacral parasympathetic preganglionic neurons physiology.org
Neuronal Firing RateIncreasedRat locus coeruleus neurons jneurosci.org
Paroxysmal DepolarizationsInducedRat hippocampal CA3 neurons nih.gov

Alteration of Intrinsic Oscillatory Activity by Bicuculline Methiodide

Bicuculline methiodide significantly alters the intrinsic oscillatory activity of neurons, an effect that is closely linked to its actions on low-threshold calcium spikes and slow afterhyperpolarization. physiology.orgphysiology.org In thalamic reticular nucleus (RTN) neurons, the application of bicuculline methiodide markedly changes their inherent rhythmic firing patterns. physiology.orgphysiology.org This alteration is observable as a shift in the intrinsic oscillatory behavior of the cell. physiology.orgphysiology.org

The change in oscillatory activity is a direct consequence of the dual actions of bicuculline methiodide: the enhancement of the low-threshold calcium spike and the reduction of the subsequent slow afterhyperpolarization. physiology.org The low-threshold calcium spike is a key driver of burst firing and oscillatory behavior in thalamic neurons. By potentiating this spike, bicuculline methiodide promotes a more robust and prolonged burst of action potentials. physiology.orgphysiology.org

Simultaneously, the blockade of the slow afterhyperpolarization removes a critical brake on neuronal firing, allowing for a quicker return to the threshold for subsequent firing. physiology.orgphysiology.org This combination of effects leads to a state of increased excitability and can shift the neuron's firing mode from a tonic, single-spike pattern to a rhythmic, bursting pattern. This altered intrinsic activity can, in turn, have significant consequences for the synchronization of neuronal networks and the generation of large-scale oscillations. physiology.org

Impact of Bicuculline Methiodide on Neural Network Oscillations

Enhancement of Fast Cortical Oscillations (>200 Hz) by Bicuculline Methiodide

Topical application of bicuculline methiodide (BMI) to the rat somatosensory cortex has been shown to enhance fast cortical oscillations, which are electrical oscillations occurring at frequencies greater than 200 Hz. nih.govphysiology.orgnih.gov At subconvulsive concentrations (around 10 μM), BMI leads to a notable increase in this fast oscillatory activity, in some cases doubling the number of oscillatory cycles that are evoked by sensory stimulation, such as whisker stimulation in rats. nih.govphysiology.orgnih.gov However, the amplitude and frequency of these fast oscillations are not significantly affected in a statistical sense by BMI at these concentrations. nih.govphysiology.orgnih.gov

These findings suggest that fast cortical oscillations are not directly generated by GABAergic postsynaptic currents, as a GABAa antagonist would be expected to suppress them if they were. nih.govphysiology.orgnih.gov An alternative hypothesis is that this high-frequency activity originates from the population spiking of pyramidal cells, potentially facilitated by electrotonic coupling, similar to the mechanism proposed for 200-Hz ripples observed in the hippocampus. nih.govphysiology.orgnih.gov

Emergence of Spontaneous Slow-Wave Discharges and Interictal Spikes with Bicuculline Methiodide

At higher concentrations, the application of bicuculline methiodide (BMI) leads to the emergence of spontaneous, recurring slow-wave discharges that bear a strong resemblance to interictal spikes (IISs), which are characteristic of epileptic brain activity. nih.govphysiology.orgnih.gov Eventually, the continued application of higher concentrations of BMI can lead to the onset of seizures. nih.govphysiology.orgnih.gov

When these interictal spikes are analyzed using high-pass filtering, a burst of fast oscillations is revealed to be embedded within the spontaneous discharge. nih.govphysiology.orgnih.gov This fast oscillatory activity is present in both the pre-ictal (before a seizure) and post-ictal (after a seizure) states, and its characteristics and spatial distribution remain largely the same in both conditions. nih.govphysiology.orgnih.gov The presence of these fast oscillations within spontaneous epileptiform discharges further supports the idea that they are a feature of hypersynchronous neuronal activity. nih.govphysiology.orgnih.gov

Modulation of Thalamic Network Oscillations by Bicuculline Methiodide

Bicuculline methiodide (BMI) significantly modulates thalamic network oscillations, primarily by increasing the excitability of the thalamic reticular nucleus (RT) and promoting epileptiform activity. jneurosci.orgstanford.edu In in vitro thalamic slice preparations, the application of BMI is a widely used model to study the epileptiform oscillations that underlie absence epilepsy. stanford.edu The alteration of RT cell activity by BMI leads to a dramatic lengthening of inhibitory postsynaptic potentials (IPSPs) in relay neurons and a corresponding slowing of the network activity. stanford.edunih.gov

The robust epileptiform oscillations observed with BMI application are now understood to result from a synergistic effect on both GABAa receptors and small-conductance calcium-activated potassium (SK) channels. stanford.edu While BMI is a known GABAa receptor antagonist, it also blocks SK channels. stanford.edu Neither a selective GABAa receptor antagonist like picrotoxin (B1677862) nor a selective SK channel antagonist like apamin, when applied alone, can produce the highly synchronized and long-lasting oscillations seen with BMI. stanford.edu However, combining a partial blockade of SK channels with a GABAa receptor antagonist is sufficient to replicate the effects of BMI on thalamic oscillations. stanford.edu This indicates that the regulation of RT neuron excitability by SK channels plays a crucial role in the excitability of the entire thalamocortical network. stanford.edu

Research Methodologies Employing Bicuculline Methiodide

In Vitro Electrophysiological Techniques

In vitro electrophysiology, particularly using brain slice preparations and cultured neurons, offers a controlled environment to investigate the effects of pharmacological agents like bicuculline (B1666979) methiodide on neuronal function at the cellular and circuit levels. These techniques allow for stable, high-fidelity recordings of neuronal activity, making them ideal for elucidating the precise mechanisms of action of various compounds.

Whole-Cell Voltage Clamp and Current Clamp Recordings from Brain Slices

Whole-cell patch-clamp recording is a powerful technique that enables the measurement of ionic currents across the entire neuronal membrane (voltage clamp) or the recording of the neuron's membrane potential and firing properties (current clamp). In brain slice preparations, the local circuitry is largely preserved, providing a physiologically relevant context for studying synaptic and intrinsic neuronal properties.

While bicuculline methiodide is a standard tool for blocking GABAA receptor-mediated inhibition in cortical areas, specific detailed research findings from whole-cell voltage clamp and current clamp recordings focusing solely on its application in mouse prelimbic cortex brain slices were not available in the reviewed literature. It is, however, widely used in studies of the prefrontal cortex to disinhibit pyramidal neurons and study excitatory synaptic transmission and plasticity. For example, in studies on related cortical regions like the hippocampus, a low dose of bicuculline methiodide (1 μM) has been used to partially block GABAA receptors and investigate the balance of excitation and inhibition. nih.gov This application caused an approximate 60% reduction in both monosynaptic and disynaptic inhibitory postsynaptic currents (IPSCs). nih.gov

In primary cultures of rat cortical neurons, bicuculline is utilized to antagonize the effects of GABA. Studies have shown that bicuculline effectively blocks inhibitory postsynaptic potentials (IPSPs) in these cultured neurons, confirming that GABA is the primary inhibitory neurotransmitter in this in vitro system. While the literature confirms its use, specific quantitative data from whole-cell voltage-clamp or current-clamp recordings detailing the dose-response relationship or the precise changes in specific ionic currents in response to bicuculline methiodide were not detailed in the search results.

In vitro slice preparations of the rat substantia nigra have been instrumental in understanding the circuitry of the basal ganglia. Research utilizing intracellular recordings has demonstrated the presence of a short-duration inhibitory postsynaptic potential (IPSP) in substantia nigra pars reticulata (SNR) neurons following stimulation of the subthalamic nucleus. The application of bicuculline methiodide markedly suppressed this IPSP, and the polarity of the potential was reversed by the intracellular injection of chloride ions, confirming it is a GABAA receptor-mediated event. This finding indicates that SNR neurons receive monosynaptic excitatory inputs from the subthalamic nucleus and feed-forward inhibitory inputs from GABAergic afferents.

Table 1: Effect of Bicuculline Methiodide on IPSPs in Rat Substantia Nigra Pars Reticulata Neurons

ParameterObservationImplication
IPSP Response to STH Stimulation A short-duration IPSP is recorded in SNR neurons.Indicates an inhibitory input to SNR neurons.
Effect of Bicuculline Methiodide The IPSP is markedly suppressed.The inhibitory input is mediated by GABAA receptors.
Effect of Intracellular Cl- Injection The polarity of the IPSP is reversed.Confirms the involvement of chloride ion flux through GABAA receptor channels.

Studies using whole-cell patch-clamp techniques in brain slices of the rat thalamic reticular nucleus (RTN) have revealed a non-GABAergic action of bicuculline methiodide. In RTN neurons, bicuculline methiodide, along with its methobromide and methochloride salts (collectively referred to as bicuculline-M), was found to enhance the low-threshold calcium spike burst. tocris.com This effect persisted even in the presence of tetrodotoxin, a blocker of voltage-gated sodium channels, and was not replicated by the GABAA receptor antagonist picrotoxin (B1677862), suggesting a mechanism independent of GABAA receptor blockade. tocris.com

Voltage-clamp recordings demonstrated that bicuculline-M directly blocks the current underlying the afterhyperpolarization (AHP) that follows a low-threshold spike burst. tocris.com This effect was mimicked by apamin, a known blocker of small-conductance calcium-activated potassium (SK) channels. tocris.com Further experiments using nucleated patches confirmed that bicuculline-M directly blocks SK channels, rather than modulating the release of a neurotransmitter. tocris.com

Table 2: Electrophysiological Effects of Bicuculline Methiodide in Rat Thalamic Reticular Nucleus Slices

Recording ModeParameter MeasuredFinding with Bicuculline Methiodide
Current Clamp Low-threshold calcium spike burstEnhanced burst firing. tocris.com
Voltage Clamp Current underlying the AHP (IAHP)Blocked the IAHP. tocris.com

In acutely dissociated neurons from the rat medial preoptic nucleus (MPN), perforated-patch recordings have been used to characterize a Ca2+-activated K+ current that is sensitive to bicuculline methiodide. Under voltage-clamp conditions, at membrane potentials more positive than -50 mV, bicuculline methiodide rapidly and reversibly blocked a steady outward current. nih.gov The half-saturating concentration for this effect was determined to be 12 μM. nih.gov

This bicuculline-sensitive current was identified as an apamin-sensitive, Ca2+-dependent K+ current. nih.gov It was not affected by the GABAA receptor blocker picrotoxin or by changes in the intracellular chloride concentration, further indicating a non-GABAergic mechanism of action. nih.gov Under current-clamp conditions, bicuculline methiodide induced a positive shift in the resting membrane potential and altered the spontaneous firing frequency of these neurons. nih.gov

Table 3: Characteristics of the Bicuculline Methiodide-Sensitive Current in Rat Medial Preoptic Neurons

ParameterDescription
Current Type Steady outward current
Voltage Dependence Blockade observed at membrane potentials > -50 mV
Kinetics of Blockade Rapid (< 1 s) and reversible
Half-Saturating Concentration 12 μM nih.gov
Pharmacological Profile Apamin-sensitive, picrotoxin-insensitive
Ion Dependence Dependent on extracellular Ca2+ and extracellular K+
Functional Role (Current Clamp) Contributes to setting the resting potential and controlling spontaneous firing frequency. nih.gov
Rat Neocortical Slices and Cultured Neurons

Bicuculline methiodide is a crucial pharmacological tool for investigating the role of GABAergic inhibition in the neocortex. In studies utilizing rat neocortical slices, the application of bicuculline methiodide is a common method to induce epileptiform activity. By blocking GABA-A receptors, it unmasks excitatory circuits and allows for the study of seizure-like discharges. For instance, research on human neocortical slices demonstrated that treatment with bicuculline methiodide was sufficient to elicit stimulus-induced epileptiform discharges, which resemble the paroxysmal depolarization shift (PDS) observed in epilepsy. nih.gov These discharges were characterized by prolonged depolarizations lasting 100-1800 ms (B15284909) and triggered bursts of action potentials. nih.gov

In cultured primary cortical neurons, bicuculline is used to reduce tonic GABAergic inhibition, leading to action potential bursting and the stimulation of synaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. nih.gov This model allows for the investigation of activity-dependent cellular processes. One study, for example, used this approach to show that bicuculline-induced neuronal activity leads to a rapid loss of the protein STEP61. nih.gov

Furthermore, studies on the somatosensory cortex of rats have employed bicuculline methiodide to probe the function of inhibitory circuits in shaping the receptive field properties of neurons. By applying the compound to layer IV barrel neurons, researchers have observed significant alterations in how these neurons respond to whisker stimulation. nih.gov

Hippocampal Neuron Studies

The hippocampus, a brain region critical for learning and memory, is another area where bicuculline methiodide has been extensively used to dissect the roles of GABAergic inhibition. In hippocampal slice preparations, the application of bicuculline methiodide can be used to induce epileptiform activity, providing a model to study the mechanisms of epilepsy.

In the context of neuroinflammation, bicuculline has been shown to reduce neuroinflammation in the hippocampus of hyperammonemic rats, leading to improvements in spatial learning and a reduction in anxiety-like behaviors. This suggests that altered GABAergic tone in the hippocampus contributes to the cognitive and behavioral deficits observed in this condition.

Perforated-Patch and Outside-Out Membrane Patch Recordings with Bicuculline Methiodide

Perforated-patch and outside-out membrane patch recordings are electrophysiological techniques that allow for the detailed study of ion channels and receptors on the neuronal membrane. Bicuculline methiodide is a valuable tool in these methodologies for isolating and characterizing specific receptor-mediated currents.

In the perforated-patch configuration, the cell membrane under the patch pipette is made permeable to small ions using pore-forming agents, while larger intracellular molecules are preserved. This technique is advantageous for studying the modulation of ion channels by intracellular signaling pathways without disrupting the cell's internal environment. While specific studies detailing the use of bicuculline methiodide with this technique are not abundant in the provided search results, it would be used to block GABA-A receptor-mediated currents to isolate other currents of interest.

The outside-out patch configuration involves excising a small patch of the cell membrane with the extracellular surface of the receptors facing outwards. youtube.com This allows for precise control of the extracellular environment and the rapid application of neurotransmitters and antagonists. Bicuculline methiodide is frequently used in this setup to confirm the presence and properties of GABA-A receptors. For example, in studies on human embryo kidney (HEK) cells expressing GABA-A receptors, the application of GABA induces a chloride current, which can be fully suppressed by the co-application of bicuculline methiodide, demonstrating its competitive antagonist action at the receptor. tocris.com This technique allows for a detailed kinetic analysis of receptor blockade.

In Vivo Experimental Designs

Topical and Epicortical Application of Bicuculline Methiodide

Topical and epicortical application of bicuculline methiodide directly onto the surface of the brain is a powerful in vivo method for inducing focal seizures and studying the mechanisms of epileptogenesis. Due to its quaternary ammonium (B1175870) structure, bicuculline methiodide does not readily cross the blood-brain barrier (BBB), making systemic administration ineffective for targeting the central nervous system. nih.gov However, direct application to the cortex bypasses this barrier.

Early studies demonstrated that bicuculline is a potent convulsant when applied to the cerebral cortex. nih.gov This has been developed into experimental models of focal epilepsy. In one such model, a focal BBB lesion is created in rats, which by itself does not cause seizures. nih.gov When these animals are subsequently challenged with systemically administered bicuculline methiodide, the compound can penetrate the brain at the site of the lesion, resulting in intense and highly localized epileptiform discharges. nih.gov This model is valuable for studying the initiation and propagation of focal seizures.

The following table summarizes the findings of a study using a BBB-lesion model with bicuculline methiodide:

Experimental ConditionEEG ActivityBehavioral Outcome
Normal rats + Bicuculline MethiodideNo consistent abnormalityNormal
Rats with BBB lesion (no drug)NormalNormal
Rats with BBB lesion + Bicuculline MethiodideIntense, localized epileptiform dischargeFocal seizures

Microiontophoretic Application of Bicuculline Methiodide

Microiontophoresis is a technique that allows for the highly localized and controlled application of charged substances, such as bicuculline methiodide, onto the surface of individual neurons in vivo. This method uses a multi-barreled micropipette, where one or more barrels contain the drug solution and another is used for recording the neuron's electrical activity. An electrical current is passed through the drug-containing barrel to eject the charged molecules.

This technique has been instrumental in elucidating the role of GABAergic inhibition in shaping the response properties of neurons in various brain regions. A key study in the somatosensory cortex of rats used microiontophoretic application of bicuculline methiodide onto layer IV barrel neurons to investigate their receptive fields. nih.gov The findings demonstrated that blocking GABA-A receptor-mediated inhibition with bicuculline methiodide led to a significant increase in the size of the neurons' receptive fields and a decrease in their angular tuning. nih.gov This indicates that GABAergic inhibition is crucial for sharpening the spatial and directional selectivity of these sensory neurons. In these studies, bicuculline methiodide was shown to have the greatest proportional effects on responses that were initially the smallest, effectively amplifying weak inputs. nih.gov

Intracisternal and Intraventricular Administration of Bicuculline Methiodide

Intracisternal and intraventricular administration involves injecting substances directly into the cerebrospinal fluid (CSF) in the cisterna magna or the cerebral ventricles, respectively. This bypasses the blood-brain barrier and allows for the widespread distribution of the compound throughout the central nervous system.

Studies have shown that intracisternal administration of subconvulsive doses of bicuculline methiodide produces potent analgesia in mice, as measured by the tail-pinch test. nih.gov This analgesic effect was antagonized by the GABA-A agonist muscimol, suggesting that the observed analgesia is mediated by the blockade of a GABAergic system that tonically inhibits pain pathways. nih.gov In contrast, intrathecal administration of bicuculline methiodide did not produce analgesia, highlighting the differential roles of GABAergic systems in the brain versus the spinal cord in pain modulation. nih.gov

The table below summarizes the analgesic effects of intracisternal bicuculline methiodide:

Administration RouteCompoundEffect on Pain Threshold
IntracisternalBicuculline MethiodidePotent Analgesia
IntrathecalBicuculline MethiodideNo Analgesia
IntracisternalMuscimolAntagonism of Bicuculline-induced analgesia

Intracerebroventricular injection of bicuculline methiodide has been shown to induce clonic seizures in mice. nih.gov Interestingly, when co-administered with the NMDA receptor agonist N-methyl-D-aspartate, which also induces clonic seizures, the resulting convulsant activity was less than additive. nih.gov This suggests a complex interaction between the GABAergic and glutamatergic systems in the generation of seizures.

Ligand Binding and Interaction Assays

Ligand binding and interaction assays are fundamental in pharmacology to characterize the interaction between a compound and its biological target. These methods provide quantitative data on binding affinity, thermodynamics, and the specificity of the interaction. For Bicuculline methiodide, these assays are crucial for understanding its mechanism of action at the GABA-A receptor.

Radioligand Binding Studies with [3H]Bicuculline Methochloride

Radioligand binding assays are a highly sensitive technique used to quantify receptor-ligand interactions. This method involves using a radioactively labeled form of a ligand to measure its binding to a target receptor.

Tritiated (+)-bicuculline-methiodide, a compound closely related to bicuculline methochloride, has been utilized to label and characterize GABA receptor binding sites in the central nervous system of rats. nih.gov The principle of this assay involves incubating the radioligand (3H-bicuculline-methiodide) with a preparation of cell membranes containing the GABA-A receptors, typically from brain tissue such as the cerebellum. nih.gov The amount of radioactivity bound to the membranes is then measured, allowing for the determination of key binding parameters.

Competitive binding studies are a common application of this technique. In these experiments, the radioligand and a non-labeled competing compound (such as GABA itself or another antagonist) are co-incubated with the receptor preparation. nih.gov By measuring the displacement of the radioligand by the unlabeled compound, researchers can determine the binding affinity and specificity of the competing ligand for the GABA-A receptor. nih.govresearchgate.net This methodology has been instrumental in characterizing the pharmacology of the GABA-A receptor binding site. nih.gov

Key Parameters Determined by Radioligand Binding Assays
ParameterDescription
Kd (Dissociation Constant)A measure of binding affinity; it represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.
Bmax (Maximum Binding Capacity)Represents the total concentration of receptor binding sites in the tissue preparation.
Ki (Inhibition Constant)Determined from competitive binding assays, it represents the affinity of an unlabeled competing ligand for the receptor.

Fluorescence Quenching Assays for Ligand-Protein Interactions

Fluorescence quenching is a powerful spectroscopic technique used to investigate the binding of ligands to proteins. The method relies on monitoring the intrinsic fluorescence of aromatic amino acids within a protein, most commonly tryptophan. When a ligand binds to the protein, it can cause a decrease (quenching) in this fluorescence intensity. This quenching can occur through various mechanisms, including conformational changes in the protein that alter the local environment of the tryptophan residues.

While a common technique for studying protein-ligand interactions, specific research detailing the use of fluorescence quenching assays to analyze the direct binding of bicuculline methiodide to the GABA-A receptor is not prominently available in the provided search results. However, the methodology provides a viable approach for such an investigation. In a hypothetical experiment, the intrinsic tryptophan fluorescence of purified GABA-A receptor protein would be measured. Upon the incremental addition of bicuculline methiodide, any binding event that occurs near a tryptophan residue or induces a conformational change could lead to a systematic quenching of the fluorescence signal. The magnitude of this quenching can be analyzed to determine the binding constant and the number of binding sites.

Hypothetical Steps for a Fluorescence Quenching Assay
StepProcedure
1. PreparationA solution of purified GABA-A receptor protein is prepared in a suitable buffer.
2. ExcitationThe protein solution is excited with light at the absorption maximum of tryptophan (typically ~295 nm).
3. TitrationSmall aliquots of a concentrated bicuculline methiodide solution are incrementally added to the protein solution.
4. MeasurementAfter each addition, the fluorescence emission spectrum (typically ~300-400 nm) is recorded.
5. AnalysisThe change in fluorescence intensity is plotted against the ligand concentration and analyzed using appropriate equations (e.g., the Stern-Volmer equation) to calculate binding parameters.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a biophysical technique that provides a complete thermodynamic characterization of a binding interaction in a single experiment. It directly measures the heat that is either released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule. This allows for the accurate determination of binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding event.

No specific studies employing ITC for the thermodynamic analysis of bicuculline methiodide binding to the GABA-A receptor were identified in the search results. Nevertheless, ITC represents a gold-standard method for such an analysis. In an ITC experiment, a solution of bicuculline methiodide would be titrated into a sample cell containing a solution of the purified GABA-A receptor. The instrument measures the minute temperature changes that occur upon binding. The resulting data provides a direct measurement of the heat of binding (enthalpy, ΔH) and allows for the calculation of the binding constant (Ka), which can be used to determine the Gibbs free energy (ΔG) and the entropy (ΔS) of the interaction. This comprehensive thermodynamic profile reveals the nature of the forces driving the binding event.

Thermodynamic Parameters Obtainable from ITC
ParameterDescription
Binding Affinity (Ka or Kd)Quantifies the strength of the interaction between the ligand and the protein.
Stoichiometry (n)Determines the number of ligand molecules that bind to a single protein molecule.
Enthalpy (ΔH)The heat released or absorbed during binding, reflecting changes in hydrogen bonding and van der Waals interactions.
Entropy (ΔS)The change in the randomness of the system upon binding, often influenced by hydrophobic interactions and conformational changes.

Computational Modeling of Neuronal Circuits Reflecting Bicuculline Methiodide Effects

Computational modeling of neuronal circuits provides a powerful framework for understanding how pharmacological manipulations at the synaptic level translate into changes in network activity and function. Such models can quantitatively test hypotheses about the roles of specific neurotransmitter systems.

The effects of bicuculline methiodide (BMI) have been simulated in a computational model of a layer IV barrel neuron in the rat somatosensory cortex to reproduce its biological effects. physiology.org In this model, the application of BMI was simulated by systematically decreasing the strength of inhibitory synaptic inputs onto the model neuron. physiology.org This approach is based on BMI's known action as a GABA-A receptor antagonist, which effectively reduces the efficacy of inhibitory neurotransmission.

Quantitative Effects of Simulated Bicuculline Methiodide (BMI) in a Barrel Cortex Model physiology.org
Neuronal ParameterObserved Effect of Simulated BMI Application
Regular-Spike Unit (RSU) ResponseAverage response increased by 98% relative to pre-drug levels.
Fast-Spike Unit (FSU) ResponseAverage response increased by 53% relative to pre-drug levels.
Receptive Field SizeEffectively increased.
Angular TuningDecreased (i.e., the neuron responded more strongly to non-preferred stimulus angles).
Surround InhibitionGreatly attenuated.

Utilization of Bicuculline Methiodide for Pharmacological Dissection of Synaptic Transmission

Bicuculline methiodide is a cornerstone pharmacological tool for the experimental dissection of synaptic transmission and neural circuits. Its utility stems from its function as a competitive antagonist of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain. nih.gov Compared to its parent compound, (+)-bicuculline, bicuculline methiodide is more water-soluble and stable, making it well-suited for a variety of in vitro and in vivo experimental applications. tocris.comrndsystems.com

By selectively blocking GABA-A receptors, bicuculline methiodide allows researchers to effectively remove or reduce inhibitory currents, thereby isolating and studying the function of excitatory pathways or other components of the neural circuit. nih.govnih.gov For example, it is used in electrophysiology to isolate monosynaptic inhibitory postsynaptic currents (IPSCs) or to study how the balance of excitation and inhibition (E/I ratio) is maintained or altered in different physiological states or disease models. nih.gov

One important consideration when using this compound is its potential for non-GABA receptor-mediated actions, particularly the blockade of small-conductance calcium-activated potassium (SK) channels, which can influence neuronal firing patterns. nih.govrndsystems.com Despite this, its primary and potent action at GABA-A receptors makes it an indispensable antagonist for neuropharmacological research. tocris.com

Applications of Bicuculline Methiodide in Pharmacological Research
ApplicationDescription and Purpose
Blocking Inhibitory Postsynaptic Currents (IPSCs)Used in electrophysiological recordings to block GABA-A receptor-mediated currents, which allows for the isolation and study of excitatory postsynaptic currents (EPSCs) without contamination from inhibitory inputs. nih.gov
Modulating Network ActivityApplied to neuronal cultures or brain slices to induce a state of disinhibition, effectively increasing overall synaptic activity to study phenomena like synaptic plasticity and network oscillations. tocris.com
Investigating E/I BalanceUsed to experimentally manipulate the balance between excitation and inhibition to understand its role in circuit function and its dysregulation in neurological disorders. nih.gov
Characterizing Receptive FieldsApplied in vivo to block local inhibition in sensory cortices, revealing the full extent of excitatory inputs and the role of inhibition in shaping neuronal response properties like surround suppression. physiology.org
Pharmacological ValidationUsed as a definitive antagonist to confirm that a physiological response is mediated by GABA-A receptors in studies involving novel compounds or expressed receptor systems. tocris.comnih.gov

Role of Bicuculline Methiodide in Understanding Neurophysiological Processes

Investigating Synaptic Plasticity Mechanisms with Bicuculline (B1666979) Methiodide

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical mechanism for learning and memory. GABAergic inhibition plays a crucial role in modulating this process. Bicuculline methiodide is instrumental in elucidating the intricate balance between excitation and inhibition that governs synaptic strength.

The blockade of GABA-A receptors by bicuculline methiodide can initiate downstream signaling cascades that culminate in altered gene expression, a key component of long-lasting synaptic plasticity. One of the critical transcription factors involved in this process is the cAMP response element-binding protein (CREB). Research has shown that synaptic activity, when disinhibited by bicuculline, triggers a robust and persistent phosphorylation of CREB at its Serine-133 site. nih.gov This phosphorylation is a crucial step in activating CREB, enabling it to regulate the transcription of genes essential for late-phase long-term potentiation and memory consolidation.

Furthermore, studies have demonstrated that the enhancement of memory consolidation by bicuculline methiodide is associated with increased levels of mature brain-derived neurotrophic factor (mBDNF) in the hippocampus. nih.gov BDNF is a key neurotrophin that regulates synaptic plasticity and survival. The application of bicuculline methiodide after a learning task was found to increase the expression of mBDNF, suggesting that the memory-enhancing effects of blocking GABAergic inhibition are mediated, at least in part, by the upregulation of this critical neuroplasticity-related gene. nih.gov

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a primary cellular mechanism underlying learning and memory. The induction of LTP often requires strong, synchronized depolarization of the postsynaptic neuron. GABAergic inhibition can dampen this depolarization, thereby raising the threshold for LTP induction.

Bicuculline methiodide is widely used to facilitate the induction of LTP in experimental settings. physiology.org By blocking GABA-A receptors, it removes the inhibitory "brake" on neuronal activity, leading to enhanced postsynaptic depolarization during high-frequency stimulation. physiology.org This disinhibition unmasks and significantly enhances LTP. physiology.org Studies in the hippocampal CA1 region have shown that in the presence of bicuculline, the magnitude of LTP is significantly greater than without it. physiology.org Moreover, bicuculline methiodide can also permit the induction of other forms of plasticity, such as long-term depression (LTD), under specific stimulation paradigms, highlighting the critical role of inhibition in controlling the direction and selectivity of synaptic modifications. nih.gov

The table below summarizes research findings on the effect of different concentrations of bicuculline methiodide on the induction of LTP in the Wistar rat hippocampus, illustrating its dose-dependent facilitation of this form of synaptic plasticity. frontiersin.org

Bicuculline Methiodide ConcentrationfEPSP Slope Change (10 min after HFS)Animal Model
Control (0 µM)126.0 ± 22.5%Wistar Rat
10 µM172.9 ± 14.6%Wistar Rat

Data is presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation.

The GABA-A receptor is a complex protein that includes a binding site for benzodiazepines, a class of drugs that enhance GABA's inhibitory effects. Bicuculline methiodide, as a competitive antagonist at the GABA binding site, is a crucial tool for dissecting the function of the GABA/Benzodiazepine receptor complex. nih.gov

During brain development, the GABAergic system undergoes significant maturation. nih.gov The composition and function of GABA-A receptors change, which can alter their sensitivity to pharmacological agents. Studies using bicuculline methiodide in immature rats have shown age-dependent sensitivity of the cerebral cortex to GABA-A receptor blockade. nih.gov This suggests that the inhibitory tone and the functional properties of the GABA/Benzodiazepine receptor complex are dynamically regulated throughout development. By observing the effects of bicuculline methiodide at different developmental stages, researchers can infer changes in the efficacy of GABAergic inhibition and the functional state of the receptor complex.

Influence of Bicuculline Methiodide on Neuronal Migration and Cortical Architecture

The proper formation of the cerebral cortex depends on the precise migration of newly generated neurons from their birthplace to their final destination, a process that establishes the characteristic layered structure, or cortical lamination. GABAergic signaling is now understood to be a key regulator of this intricate process.

Research utilizing organotypic neocortical slice cultures has revealed that GABA-A receptor activation can act as a "stop" signal for migrating neurons. oup.com The application of bicuculline methiodide, by blocking these receptors, facilitates and enhances the speed of neuronal migration. oup.comnih.gov This effect appears to be mediated by preventing the GABA-induced intracellular calcium transients that would otherwise halt the cell's movement. oup.com

Consequently, the pharmacological manipulation of GABA-A receptors with bicuculline methiodide during early development can have profound effects on the final cortical architecture. In vivo studies have shown that local application of bicuculline methiodide to the developing cortex can induce prominent alterations in its structure, leading to disruptions in lamination. oup.com These findings underscore the critical role of tightly regulated GABAergic signaling in orchestrating neuronal placement and establishing the correct cortical circuitry.

Bicuculline Methiodide in Sensory Processing Research

In sensory systems, GABAergic inhibition is vital for shaping the response properties of neurons, allowing for the precise processing of incoming stimuli. Bicuculline methiodide has been extensively used to probe the role of inhibition in defining these properties, particularly in the somatosensory cortex.

The whisker/barrel system of rodents is a well-established model for studying sensory processing. Each whisker on a rodent's snout corresponds to a distinct anatomical unit in the somatosensory cortex called a "barrel." Neurons within a barrel respond most strongly to the deflection of their principal whisker. The size and specificity of this response, known as the receptive field, are sculpted by inhibitory circuits.

Microiontophoretic application of bicuculline methiodide onto neurons in the barrel cortex has been shown to dramatically alter their receptive field properties. nih.gov By blocking local GABA-A-mediated inhibition, bicuculline methiodide leads to a significant enlargement of the excitatory receptive field. nih.govnih.gov Neurons become responsive to adjacent whiskers that previously elicited little or no response. nih.gov Furthermore, the angular tuning of these neurons is decreased, meaning they respond less selectively to the direction of whisker deflection. nih.gov

These effects are lamina-dependent, with neurons in the main input layer (layer IV barrels) showing the most substantial defocusing of their receptive fields. nih.gov The findings strongly indicate that intracortical inhibition is a key mechanism for sharpening the spatial resolution of sensory inputs and maintaining the fidelity of the cortical sensory map. nih.govpitt.edu

The table below presents quantitative data on the effects of bicuculline methiodide on the responses of two types of neurons in the rat barrel cortex. nih.gov

Cell TypeAverage Response Increase with BMIEffect on Receptive Field
Regular-Spike Units (RSUs)98%Twofold increase in principal whisker response; threefold increase in adjacent whisker response.
Fast-Spike Units (FSUs)53%Proportional increases were less pronounced than in RSUs.

BMI: Bicuculline Methiodide

Auditory Steady-State Response (ASSR) Modulation and Bicuculline Methiodide

The Auditory Steady-State Response (ASSR) is a neural response elicited by repetitive auditory stimuli, which allows for the examination of the functional integrity of cortical neural circuits and their capacity for synchronous activity. nih.govplos.org Abnormalities in gamma-frequency ASSR are noted in conditions like schizophrenia, suggesting disruptions in cortical gamma-aminobutyric acid (GABA) neurotransmission. plos.orgplos.org Bicuculline methiodide, as a GABAa receptor antagonist, serves as a critical tool for investigating the role of GABAergic inhibition in the generation and modulation of ASSR.

Research in free-moving rats has demonstrated that bicuculline methiodide significantly impacts the ASSR. Subcutaneous administration of (+)-bicuculline leads to a marked and dose-dependent reduction in ASSR signals. nih.govplos.org Specifically, it has been shown to significantly decrease event-related spectral perturbations (ERSPs) at doses of 2 and 4 mg/kg. nih.govplos.org Furthermore, bicuculline treatment results in a significant and dose-dependent increase in baseline gamma power. nih.govplos.org These findings suggest that by inhibiting GABAa receptor-mediated input to pyramidal neurons, bicuculline disrupts the precise timing of neural activity necessary for generating a synchronized response to auditory stimuli. plos.org

The table below summarizes the key findings from a study investigating the effects of (+)-bicuculline on ASSR in rats.

Dosage of (+)-bicuculline (s.c.)Effect on 40 Hz ERSPEffect on Baseline Gamma Power
1 mg/kgNo significant reductionNo significant increase
2 mg/kgSignificant reductionSignificant increase
4 mg/kgSignificant reductionSignificant increase

Interplay of Bicuculline Methiodide with Other Neurotransmitter Systems

Regulation of Glutamatergic Neurotransmission (AMPA and NMDA Receptors) by Bicuculline Methiodide

Bicuculline methiodide is frequently utilized in neuroscience research to pharmacologically isolate and study glutamatergic neurotransmission mediated by α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. By blocking GABAa receptor-mediated inhibitory postsynaptic currents, the excitatory currents driven by glutamate (B1630785) can be more clearly observed and analyzed. This is a common experimental strategy, for instance, in studies of retinal amacrine cells, where bicuculline is included in the bath solution to block GABAa receptors while investigating the activation of NMDA receptors by ambient glutamate. uib.no

The interplay between GABAergic and glutamatergic systems is fundamental to maintaining balanced neural activity. Glutamatergic signaling through AMPA and NMDA receptors is crucial for synaptic plasticity, a key process in learning and memory. nih.govnih.gov Dysregulation of this balance is implicated in various neurological and psychiatric disorders. While bicuculline methiodide's primary action is on GABAa receptors, its application provides a window into the unopposed function of the glutamatergic system, helping to elucidate the roles of AMPA and NMDA receptors in synaptic transmission and excitotoxicity. nih.gov The use of bicuculline allows researchers to investigate how the reduction of inhibitory control affects the excitatory responses mediated by these critical glutamate receptors.

Complex Functional Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis and Ghrelin Signaling

Recent research has uncovered a complex interplay between the GABAergic system, the hypothalamic-pituitary-adrenal (HPA) axis, and the signaling of ghrelin, a peptide hormone involved in regulating appetite and stress responses. nih.gov Ghrelin has been shown to induce anxiety-like behaviors and activate the HPA axis, leading to increased plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). nih.gov

Studies in neonatal chicks have demonstrated that bicuculline methiodide can block these effects of ghrelin. When administered intraperitoneally, bicuculline methiodide prevented the anxiogenic-like behavior induced by ghrelin. nih.gov Crucially, it also blocked the ghrelin-induced increase in plasma ACTH and corticosterone levels. nih.gov This indicates that the activation of the HPA axis by ghrelin is dependent on GABAergic neurotransmission. The research suggests that ghrelin's anxiogenic actions involve the activation of the HPA axis through a complex functional interaction with the GABAa receptor. nih.gov

The following table presents the effects of bicuculline methiodide on ghrelin-induced HPA axis activation in neonatal chicks under acute stress.

Treatment GroupPlasma ACTH LevelsPlasma Corticosterone LevelsAnxiogenic-like Behavior
SalineBaselineBaselineBaseline
GhrelinIncreasedIncreasedIncreased
Bicuculline Methiodide + GhrelinBaseline (Blocked Increase)Baseline (Blocked Increase)Blocked
Bicuculline Methiodide AloneBaselineBaselineNo effect

Dopamine (B1211576) D1 Receptor Modulation of NMDA Receptor Currents Independent of D1 Receptors in Presence of Bicuculline Methiodide

The interaction between dopamine and glutamate systems is critical for many brain functions, including motor control and reward. frontiersin.org Dopamine D1 receptors are known to modulate NMDA receptor function, which can influence synaptic plasticity. nih.govconsensus.app However, research has revealed that bicuculline methiodide can influence NMDA-dependent neuronal activity through a mechanism that is independent of its action on GABAa receptors.

A study on rat dopamine neurons in midbrain slices found that bicuculline methiodide potentiates NMDA-induced burst firing. nih.gov This effect is similar to that of apamin, a toxin that blocks a specific type of calcium-activated potassium current (SK current). nih.gov The study demonstrated that bicuculline methiodide reduced the apamin-sensitive afterhyperpolarization in these neurons. nih.gov This suggests that, at concentrations that also block GABAa receptors, bicuculline methiodide can directly block apamin-sensitive calcium-activated potassium channels. nih.gov This action potentiates burst firing in response to NMDA receptor activation, an effect that is not mediated by dopamine D1 receptors. This finding highlights a secondary mechanism of action for bicuculline methiodide that is important to consider when interpreting experimental results, particularly in studies focused on dopaminergic and glutamatergic interactions.

Bicuculline Methiodide in Experimental Models of Neural Hyperexcitability and Dysfunction

Induction of Convulsant Action and Epilepsy in Animal Models by Bicuculline (B1666979) Methiodide

Bicuculline methiodide, a quaternary derivative of bicuculline, is a well-established antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor. Its ability to block the principal inhibitory neurotransmitter system in the central nervous system makes it a potent convulsant agent widely used in experimental models of epilepsy.

In developmental neuropharmacology studies, the systemic administration of bicuculline methiodide to immature rats has been shown to induce seizures. nih.gov For instance, generalized tonic-clonic seizures were commonly observed in 7- and 12-day-old rat pups following administration of a higher dose of bicuculline methiodide, an effect that was significantly less frequent in older animals. nih.gov The initial behavioral response to bicuculline methiodide across all age groups was often the presentation of automatisms. nih.gov Minimal seizures were also induced in 12-day-old rats and, to a lesser extent, in 18-day-old and adult rats. nih.gov The susceptibility of immature rats to the convulsant effects of systemically administered bicuculline methiodide is thought to be related to the developmental state of the blood-brain barrier. nih.gov

The compound is also utilized in what is known as the "blood-brain barrier-epileptogen model" of focal epilepsy. nih.gov In this model, a focal lesion is created in the blood-brain barrier of an animal. nih.gov While the animal remains neurologically normal, subsequent systemic administration of bicuculline methiodide, which poorly crosses an intact blood-brain barrier, results in a highly localized and intense epileptiform discharge in the region of the compromised barrier. nih.gov This effect typically begins approximately 20 minutes after injection and can last for 30 to 90 minutes. nih.gov

Interestingly, the pro-convulsant or anticonvulsant action of bicuculline methiodide can be model-dependent. For example, bilateral infusion of bicuculline methiodide into the tectal region of the brain, which receives input from the substantia nigra pars reticulata, has been shown to have an anticonvulsant effect against maximal electroshock seizures. nih.gov However, the same intervention exacerbated convulsions induced by systemically administered pentylenetetrazol or bicuculline. nih.gov This suggests that the functional connections between the tectum and the pathways responsible for the generalization of different seizure types are distinct. nih.gov

Animal ModelAge GroupKey Findings with Bicuculline Methiodide
Immature Rats7 and 12 days oldGeneralized tonic-clonic seizures common at higher doses. nih.gov
Immature Rats12, 18 days old, and adultMinimal seizures induced. nih.gov
Rats with Focal BBB LesionNot specifiedIntense, localized epileptiform discharge. nih.gov
Rats (Intratectal Infusion)Not specifiedAnticonvulsant against maximal electroshock seizures; pro-convulsant for pentylenetetrazol and bicuculline-induced seizures. nih.gov

Role in Ischemic Stroke Models and Neuromodulation by Bicuculline Methiodide

In the context of ischemic stroke, research has explored the potential of modulating GABAergic inhibition to enhance recovery. While direct studies on bicuculline methiodide are limited, research on its parent compound, bicuculline, provides relevant insights into the role of GABAA receptor antagonism in post-stroke neuromodulation.

In a rat model of ischemic stroke induced by middle cerebral artery occlusion, the administration of bicuculline, a GABAA receptor antagonist, was investigated for its effects on motor function recovery. nih.gov When administered alone, bicuculline resulted in marginal recovery. nih.gov However, when combined with exercise, the recovery of motor function was significantly enhanced. nih.gov This combined therapy also led to a significant increase in the protein levels of brain-derived neurotrophic factor (BDNF) in the ipsilateral primary motor cortex. nih.gov These findings suggest that reducing GABAergic inhibition, a mechanism central to the action of bicuculline and its derivatives like bicuculline methiodide, can facilitate neuroplasticity and functional recovery after stroke, particularly when paired with rehabilitative training. nih.gov

Investigation of Neuroinflammation and Glial Cell Activation by Bicuculline Methiodide

The role of GABAergic signaling in neuroinflammation and glial cell activation is complex, and studies using bicuculline have revealed context-dependent effects. Neuroinflammation is a process involving the activation of glial cells, such as astrocytes and microglia, which can have both protective and detrimental effects on neuronal health. mdpi.com

In a rat model of hyperammonemia, a condition associated with neuroinflammation, chronic treatment with bicuculline was found to reduce the activation of astrocytes and the levels of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the hippocampus. nih.govnih.gov This suggests that in certain pathological states characterized by enhanced GABAergic tone, blocking GABAA receptors can have anti-inflammatory effects. nih.govnih.gov However, in the same study, bicuculline treatment did not reverse microglial activation in these hyperammonemic rats. nih.gov

Conversely, in control (non-hyperammonemic) rats, chronic administration of bicuculline led to an increase in neuroinflammation, characterized by microglial activation and elevated IL-1β in the hippocampus. nih.gov This indicates that under normal physiological conditions, GABAergic signaling may play an anti-inflammatory role, and its blockade can trigger an inflammatory response. nih.gov

Animal ModelConditionEffect of Bicuculline on NeuroinflammationGlial Cell Type Affected
Hyperammonemic RatsPathologicalReduced neuroinflammation (decreased IL-1β). nih.govnih.govAstrocytes (activation reduced). nih.govnih.gov
Control RatsPhysiologicalIncreased neuroinflammation (increased IL-1β). nih.govMicroglia (activation induced). nih.gov

Central Nervous System Regulation of Homeostatic Functions by Bicuculline Methiodide

Bicuculline methiodide has been instrumental in elucidating the role of central GABAergic systems in regulating peripheral homeostatic functions, such as blood glucose levels.

Research has demonstrated that bicuculline methiodide can influence the central nervous system to induce hyperglycemia. nih.gov When injected into the third ventricle of fed rats, bicuculline methiodide was found to produce a dose-dependent increase in hepatic venous glucose levels. nih.gov This hyperglycemic effect was associated with an increased secretion of both epinephrine (B1671497) and glucagon (B607659). nih.gov

Further investigation in bilaterally adrenalectomized rats revealed that while the hyperglycemic response to bicuculline methiodide was diminished, it was not completely abolished. nih.gov This suggests that the rise in plasma glucose is mediated by at least two mechanisms: the secretion of epinephrine from the adrenal medulla, which in turn may stimulate glucagon secretion, and potentially a direct neural pathway to the liver. nih.gov

In studies focusing on the ventromedial hypothalamus (VMH), a key glucose-sensing region of the brain, administration of bicuculline methiodide during a hyperinsulinemic-hypoglycemic clamp significantly suppressed the glucose infusion rates required to maintain hypoglycemia. nih.gov This was accompanied by elevated glucagon and epinephrine responses, indicating that blocking GABAA receptors in the VMH enhances the counter-regulatory response to hypoglycemia. nih.gov

Experimental ConditionKey Findings with Bicuculline MethiodideAssociated Hormonal Changes
Injection into the third ventricle of fed ratsDose-dependent hyperglycemia. nih.govIncreased secretion of epinephrine and glucagon. nih.gov
Administration into the ventromedial hypothalamus during hypoglycemiaEnhanced counter-regulatory response (suppressed glucose infusion rates). nih.govElevated glucagon and epinephrine responses. nih.gov

Behavioral Correlates in Animal Models Using Bicuculline Methiodide

The modulation of GABAergic neurotransmission with bicuculline methiodide has also been shown to influence behavior in animal models, particularly those related to anxiety.

The impact of bicuculline on anxiety-like behavior appears to be dependent on the underlying physiological state of the animal. In a rat model of hyperammonemia, which is associated with cognitive and behavioral disturbances, chronic treatment with bicuculline was found to decrease anxiety. nih.gov

In contrast, when administered to control rats, bicuculline had the opposite effect, leading to an increase in anxiety-like behavior. nih.gov This suggests that the baseline level of GABAergic tone is a critical determinant of how a GABAA receptor antagonist will affect anxiety. In a state of pathologically enhanced GABAergic activity, such as hyperammonemia, blockade of these receptors may normalize neuronal function and reduce anxiety. nih.gov Conversely, in a normal physiological state, blocking inhibitory signaling can lead to a state of hyperexcitability that manifests as increased anxiety. nih.gov

Modulation of Spatial Learning and Working Memory

The antagonism of GABAA receptors by bicuculline has been shown to influence cognitive functions, particularly spatial learning and working memory, in experimental models of neural dysfunction. Research in models of hyperammonemia, a condition associated with cognitive impairment, demonstrates that bicuculline can ameliorate deficits in these areas.

In studies involving hyperammonemic rats, which exhibit impaired spatial learning, treatment with bicuculline has been observed to reverse these cognitive deficits. frontiersin.orgnih.gov This improvement is linked to the modulation of neurotransmitter systems in the hippocampus, a brain region critical for memory formation. Specifically, bicuculline administration has been shown to reverse the altered membrane expression of certain glutamate (B1630785) receptor subunits, which are crucial for synaptic plasticity and learning. frontiersin.orgnih.gov

The enhanced activation of GABAA receptors in the hippocampus is considered a contributor to the impairment of spatial learning and memory in hyperammonemia. frontiersin.orgnih.gov By blocking these receptors, bicuculline effectively reduces the excessive inhibitory tone, thereby restoring a more balanced neural environment conducive to learning and memory processes.

Experimental data from maze-based tasks provide quantitative evidence for these effects. For instance, in radial arm maze and Y-maze tasks, which are used to assess spatial learning and short-term working memory, hyperammonemic rats typically show a lower learning index and a higher number of errors compared to control animals. researchgate.net Treatment with bicuculline has been shown to significantly improve performance on these tasks, bringing the learning index and error rates closer to those of control animals. researchgate.net

The table below summarizes the key findings from a study assessing the impact of bicuculline on spatial learning and working memory in a hyperammonemia rat model.

Cognitive Assessment Experimental Group Key Findings Reference
Spatial Learning (Radial Arm Maze) Hyperammonemic RatsImpaired learning index compared to control rats. frontiersin.org
Hyperammonemic Rats + BicucullineReversal of the impairment in the learning index. frontiersin.org
Working Memory (Radial Arm Maze) Hyperammonemic RatsIncreased number of working errors compared to control rats. researchgate.net
Hyperammonemic Rats + BicucullineNumber of working errors not significantly different from control rats. researchgate.net
Short-Term Memory (Y-Maze) Hyperammonemic RatsLower discrimination ratio compared to control rats. researchgate.net
Hyperammonemic Rats + BicucullinePartially restored discrimination ratio. researchgate.net

These findings underscore the critical role of the GABAergic system in modulating cognitive functions. The disinhibition of neural circuits in the hippocampus through the action of bicuculline appears to be a key mechanism for the restoration of spatial learning and working memory in pathological conditions characterized by excessive GABAergic tone. frontiersin.orgnih.gov

Comparative Pharmacology and Structure Activity Relationships of Bicuculline Methiodide

Influence of the Methyl Group on Non-GABAergic Actions of Bicuculline (B1666979) Methiodide

The addition of a methyl group to the nitrogen atom of the bicuculline free base, forming the quaternary salt bicuculline methiodide, significantly alters its pharmacological profile beyond its primary action as a GABAA receptor antagonist. This quaternization imparts a permanent positive charge, which is a key determinant of its non-GABAergic activities.

Research indicates that bicuculline and its quaternary salts possess significant actions at sites other than GABAA receptors. tocris.com These non-specific actions are often more pronounced with the quaternary salts, suggesting the charged methyl group enhances interactions with other molecular targets. tocris.comnih.gov These non-GABAergic targets include small-conductance calcium-activated potassium channels (SK channels), nicotinic acetylcholine (B1216132) receptors, and the enzyme acetylcholinesterase. tocris.comnih.govnih.govhellobio.com

A direct comparison between bicuculline free base and bicuculline methiodide highlights the influence of the methyl group. In studies on neurons from the medial preoptic nucleus of the rat, both compounds were found to reduce total potassium (K+) currents. However, a key difference emerged in their effects on specific components of this current. The Ca2+-independent, purely voltage-gated K+ current was significantly reduced by the bicuculline free base but was not affected by bicuculline methiodide. tocris.com This demonstrates that the presence of the quaternary methyl group restricts the compound's activity to certain channel subtypes, in this case preventing its interaction with purely voltage-gated K+ channels while retaining its ability to block Ca2+-dependent K+ channels. tocris.com This difference underscores that while quaternization confers advantages like water solubility, it also leads to a different, and in some cases less selective, pharmacological profile compared to the parent compound. nih.gov

Comparative Potency and Stability with Other Quaternary Salts of Bicuculline (Methochloride, Methobromide)

Bicuculline methiodide belongs to a class of N-methylated quaternary salts of bicuculline, which also includes bicuculline methochloride and bicuculline methobromide. A primary advantage of these quaternary salts over the bicuculline free base is their significantly enhanced chemical stability and water solubility. tocris.comnih.gov The free base is notoriously unstable at physiological pH, readily undergoing hydrolysis via the opening of its lactone ring to form the inactive hydroxyacid, bicucine. nih.gov The quaternary salts are much more resistant to this degradation, making them easier to use and more reliable in aqueous solutions for experimental purposes. tocris.comnih.govtocris.com

In terms of their primary function as GABAA receptor antagonists, the various quaternary salts are generally considered to be of similar potency to each other and to the parent compound. nih.gov While extensive comparative studies detailing minor differences in potency between the methiodide, methochloride, and methobromide salts are not prominent in the literature, they are often used interchangeably in research settings to block GABAA receptors. nih.govtocris.comhellobio.comrndsystems.com Their selection is often based on experimental considerations other than potency, such as solubility or the specific counter-ion desired.

The following table summarizes the key chemical properties of these three common quaternary salts of bicuculline.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Water Solubility (Max Conc.)
Bicuculline(-) methiodide C₂₁H₂₀INO₆509.320 mM tocris.com
Bicuculline(-) methochloride C₂₁H₂₀ClNO₆417.85100 mM tocris.com
Bicuculline(-) methobromide C₂₁H₂₀BrNO₆462.350 mM

Data sourced from manufacturer technical data sheets.

Differential Effects and Selectivity Compared to Other GABAA Antagonists

Gabazine (SR 95531) is another potent and selective competitive GABAA receptor antagonist, but it exhibits notable differences when compared to bicuculline methiodide. Gabazine is generally more potent than bicuculline at blocking currents elicited by GABA. hellobio.com While both compounds act as competitive antagonists at the GABA binding site, evidence suggests they interact with different amino acid residues within this site. nih.gov This difference in binding may account for their varied pharmacological effects. For instance, while both effectively antagonize GABA-activated currents, Gabazine is a much weaker antagonist of currents activated by other agents like pentobarbitone and etomidate. nih.gov

Furthermore, studies have shown that both bicuculline and Gabazine can act as allosteric inhibitors of channel opening, not just as simple competitive antagonists that prevent GABA from binding. hellobio.com However, their inhibitory profiles can differ. In one study, Gabazine could only produce a partial block of currents gated by the anesthetic steroid alphaxalone, whereas bicuculline produced a more complete block. hellobio.com This suggests that despite sharing the same primary target, the conformational changes they induce in the receptor can be distinct, leading to different functional outcomes.

The comparison between bicuculline methiodide and picrotoxin (B1677862) reveals a fundamental difference in their mechanisms of antagonism at the GABAA receptor. Bicuculline methiodide acts as a competitive antagonist, binding at or near the GABA recognition site on the exterior of the receptor, thereby preventing the agonist from binding and activating the channel. nih.govnih.gov This competitive action is characterized by a parallel rightward shift in the GABA concentration-response curve, with no change in the maximum response. nih.gov

In stark contrast, picrotoxin is a non-competitive antagonist. nih.gov It does not bind to the GABA agonist site but rather to a distinct site located within the receptor's chloride ion channel pore. nih.gov By physically blocking the channel, picrotoxin prevents ion flow even when GABA is bound to the receptor. This mechanism is described as mixed/non-competitive and is characterized by a depression of the maximal response to GABA, with a smaller rightward shift of the concentration-response curve. nih.govnih.gov Therefore, while both compounds inhibit GABAA receptor function, they do so via entirely different molecular interactions: bicuculline methiodide prevents receptor activation, whereas picrotoxin blocks the ion translocation pathway. nih.govnih.gov

The most significant difference between bicuculline methiodide and bicuculline free base stems from the quaternization of the nitrogen atom in the methiodide form. This modification introduces a permanent positive charge, making bicuculline methiodide highly polar and significantly more water-soluble but preventing it from readily crossing the blood-brain barrier after systemic administration. nih.gov In contrast, the tertiary amine of the free base can exist in both protonated (charged) and unprotonated (neutral) forms, allowing it to be more lipid-soluble and capable of penetrating the central nervous system.

This difference in polarity also influences their selectivity. The quaternary salts, including methiodide, are generally considered to be less selective than the free base, with more pronounced actions on non-GABAergic targets like SK channels. nih.gov As noted previously, a key pharmacological distinction is their effect on potassium channels; bicuculline free base can inhibit purely voltage-gated K+ currents, an action not shared by bicuculline methiodide. tocris.com This indicates that the addition of the methyl group and its associated charge restricts the molecule's ability to interact with certain ion channel subtypes, leading to a different, albeit overlapping, pharmacological profile.

Trimethylolpropane phosphate (B84403) (TMPP) is a convulsant organophosphate that also functions as a GABAA receptor antagonist. nih.govnih.gov Its chemical structure, a bridged bicyclic phosphate, is entirely distinct from the phthalide-isoquinoline structure of bicuculline. nih.govnih.gov

The primary similarity is that TMPP acts on bicuculline-sensitive GABAA receptors. nih.gov Studies using whole-cell patch-clamp methods have demonstrated that TMPP directly inhibits GABAA receptor function, blocking GABA-mediated chloride currents and reducing the amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov However, its mechanism appears to differ from the competitive antagonism of bicuculline methiodide. The ability of TMPP to decrease the decay time of sIPSCs suggests an action that may increase the rate of channel inactivation, a characteristic more aligned with a channel-blocking mechanism than competitive inhibition at the agonist site. nih.gov Furthermore, TMPP has been shown to reduce the frequency of sIPSCs, suggesting an additional presynaptic effect on GABA release, an action not typically associated with bicuculline methiodide. nih.gov

Q & A

Q. How should bicuculline methiodide be prepared for in vitro electrophysiology studies, and what solvent systems are optimal?

Bicuculline methiodide is water-soluble (10 mg/mL in saline) but is often dissolved in DMSO for stock solutions due to its stability in organic solvents. For in vitro electrophysiology, a common protocol involves preparing a 10 mM stock solution by dissolving 5.09 mg in 1 mL of nACSF (normal artificial cerebrospinal fluid) or saline. This stock is further diluted to working concentrations (e.g., 10–50 µM) in the recording bath . Note that DMSO concentrations in final solutions should not exceed 0.1% to avoid cellular toxicity .

Q. What is the established role of bicuculline methiodide as a GABAA receptor antagonist in synaptic transmission studies?

Bicuculline methiodide competitively inhibits GABAA receptors, blocking chloride ion influx and thereby suppressing inhibitory postsynaptic potentials (IPSPs). In acute brain slice experiments, bath application of 50–100 µM bicuculline methiodide eliminates IPSPs while amplifying excitatory postsynaptic potentials (EPSPs), facilitating the study of glutamatergic transmission in isolation . For patch-clamp recordings, 25 µM is sufficient to block GABAergic currents in postsynaptic neurons .

Q. What are the critical storage and handling protocols to ensure bicuculline methiodide stability?

Store lyophilized powder at -20°C in a desiccated, light-protected environment. For long-term storage of stock solutions, aliquot and freeze at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles, as this may degrade the compound .

Advanced Research Questions

Q. How do dosage variations of bicuculline methiodide influence outcomes in in vivo versus in vitro models, and how can conflicting data be reconciled?

In vitro studies typically use 10–100 µM to block GABAA receptors, while in vivo microinjections (e.g., into the dorsomedial hypothalamus or central amygdala) employ nanomolar doses (0.1 nmol/0.5 µl) to avoid non-specific effects like seizures . Discrepancies in EPSP/IPSP modulation (e.g., enhanced EPSPs in slices vs. no convulsions in sepsis models) may arise from differences in neuronal circuitry, regional receptor density, or co-application with other antagonists (e.g., strychnine for glycine receptor blockade) . Validate dosing by piloting dose-response curves in target tissues.

Q. What methodological considerations are critical when combining bicuculline methiodide with other receptor antagonists in neurotransmission studies?

Co-application with glutamatergic or glycinergic antagonists (e.g., NBQX for AMPA receptors, strychnine for glycine receptors) requires sequential pharmacological isolation. For example, in medial nucleus of the trapezoid body (MNTB) neurons, bicuculline methiodide (25 µM) is applied after strychnine (2 µM) to isolate excitatory currents while blocking GABAergic and glycinergic inputs . Ensure solvent compatibility (e.g., avoid saline-DMSO precipitation) and verify receptor specificity via control experiments with selective agonists.

Q. How can bicuculline methiodide be used to investigate GABAergic dysregulation in disease models, such as irritable bowel syndrome (IBS) or sepsis?

In LPS-induced sepsis models, bicuculline methiodide (10 mg/kg IV) blocks GABAA receptors without inducing convulsions, enabling studies of GABA’s role in systemic inflammation . For IBS-D research, bicuculline methiodide (20 µM) upregulates proinflammatory cytokines (e.g., IL-6, TNF-α) in HT-29 cells, mimicking GABAergic deficiency observed in patient biopsies. Pair this with ELISA or RT-PCR to quantify cytokine/GABA receptor expression .

Q. What electrophysiological artifacts or confounding effects are associated with bicuculline methiodide, and how can they be mitigated?

At high concentrations (>100 µM), bicuculline methiodide may partially block potassium channels or induce nonsynaptic depolarization. To isolate GABAA-specific effects:

  • Use lower doses (25–50 µM) and validate with GABAA agonists (e.g., muscimol).
  • Include controls with GABAA-positive allosteric modulators (e.g., diazepam) to confirm receptor engagement .

Methodological Troubleshooting

Q. How can researchers resolve contradictions in bicuculline methiodide’s effects on synaptic plasticity (e.g., LTP vs. LTD modulation)?

Divergent findings in long-term potentiation (LTP) studies may stem from stimulation protocols (high-frequency vs. theta-burst) or brain region specificity. In the dentate gyrus, bicuculline methiodide (10 mM in nACSF) enhances LTP by disinhibiting excitatory pathways during high-frequency stimulation (HFS), whereas theta-burst stimulation (TBS) may require adjusted GABAergic tone . Replicate protocols from seminal studies (e.g., Zhou et al., 2017) and standardize recording conditions (temperature, perfusion rate) .

Q. What strategies optimize bicuculline methiodide delivery in awake-behaving animal models?

For intracerebral microinjections, use stereotaxic coordinates validated for the target region (e.g., CeA: AP -2.8 mm, ML ±4.6 mm, DV -8.1 mm) and infuse at 0.5 µl/min to minimize tissue damage . Pair with telemetry or video-EEG to monitor behavioral and electrophysiological outcomes in real time .

Data Interpretation

Q. How does bicuculline methiodide’s application in the paraventricular thalamic nucleus (PVT) inform mechanisms of sedation?

In PVT studies, bicuculline methiodide (10 µM) blocks GABAergic inputs from the lateral habenula, disinhibiting glutamatergic projections to the prefrontal cortex. This contrasts with gabazine (a GABAA antagonist with lower efficacy), highlighting bicuculline’s unique pharmacokinetic profile. Use optogenetic silencing of GABAergic neurons to corroborate pharmacological findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.